molecular formula C28H28N2O8P2 B14208111 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine CAS No. 722454-62-8

1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine

Cat. No.: B14208111
CAS No.: 722454-62-8
M. Wt: 582.5 g/mol
InChI Key: VSBQCPZKJOUDGY-UHFFFAOYSA-N
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Description

1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with two diphenoxyphosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine typically involves the reaction of piperazine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.

    Substitution: The diphenoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine involves its interaction with molecular targets such as enzymes or receptors. The diphenoxyphosphoryl groups can form strong interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(diphenylphosphoryl)oxy]piperazine: Similar structure but with diphenylphosphoryl groups instead of diphenoxyphosphoryl groups.

    1,4-Bis[(dimethylphosphoryl)oxy]piperazine: Contains dimethylphosphoryl groups, leading to different chemical properties.

    1,4-Bis[(diethylphosphoryl)oxy]piperazine: Features diethylphosphoryl groups, affecting its reactivity and applications.

Uniqueness

1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is unique due to the presence of diphenoxyphosphoryl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.

Properties

CAS No.

722454-62-8

Molecular Formula

C28H28N2O8P2

Molecular Weight

582.5 g/mol

IUPAC Name

(4-diphenoxyphosphoryloxypiperazin-1-yl) diphenyl phosphate

InChI

InChI=1S/C28H28N2O8P2/c31-39(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-40(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

VSBQCPZKJOUDGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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